Chemical structure and properties of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Chemical structure and properties of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
The following technical guide details the chemical structure, synthesis, properties, and applications of (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol , a critical chiral intermediate in the development of Selective Estrogen Receptor Modulators (SERMs).
[1]
Executive Summary
(1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (also known as (1S)-6-methoxy-1-tetralol ) is a high-value chiral building block used primarily in the pharmaceutical industry.[1] It serves as a stereochemical anchor for the synthesis of tetrahydronaphthalene-based therapeutics, most notably Selective Estrogen Receptor Modulators (SERMs) such as Lasofoxifene and Nafoxidine analogs. Its utility lies in the fixed stereocenter at the C1 position, which directs the enantioselective assembly of complex pharmacophores.
Chemical Identity & Stereochemistry[1][2]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | (1S)-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
| Common Synonyms | (1S)-6-Methoxy-1-tetralol; (S)-6-Methoxytetralin-1-ol |
| CAS Number (Racemic) | 16821-32-2 |
| CAS Number (Ketone Precursor) | 1078-19-9 (6-Methoxy-1-tetralone) |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol |
| Chiral Center | C1 (S-configuration) |
Structural Analysis
The compound features a tetralin (1,2,3,4-tetrahydronaphthalene) core. The methoxy group (-OCH₃) at position C6 activates the aromatic ring, making it electron-rich and susceptible to further electrophilic aromatic substitutions if necessary.[1] The hydroxyl group (-OH) at C1 is the focal point of chirality.[1]
The (1S)-configuration is critical. In biological systems, the binding affinity of tetralin-based drugs to the Estrogen Receptor (ER) is highly dependent on the absolute configuration of the substituents on the aliphatic ring.
Figure 1: Structural decomposition of (1S)-6-methoxy-1-tetralol highlighting functional groups.[1]
Synthesis & Manufacturing Protocols
The synthesis of the (1S)-enantiomer requires asymmetric induction.[1] The starting material is invariably 6-methoxy-1-tetralone .[1] Two primary methodologies are employed: Chemical Catalysis (Corey-Bakshi-Shibata) and Biocatalysis .[1]
Method A: Corey-Bakshi-Shibata (CBS) Reduction
This is the standard chemical route for high enantiomeric excess (ee).[1]
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Reagents: Borane-THF (BH₃[1]·THF) or Borane-DMS (BH₃[1]·SMe₂).
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Catalyst: (R)-2-Methyl-CBS-oxazaborolidine .[1]
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Note on Stereochemistry: For aryl-alkyl ketones like tetralone, the (R)-MeCBS catalyst typically yields the (S)-alcohol due to the specific facial coordination of the boron complex (hydride attack from the re-face).[1]
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-
Protocol:
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Catalyst Preparation: Dissolve (R)-MeCBS (0.1 eq) in anhydrous THF under inert atmosphere (N₂ or Ar).
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Complexation: Add Borane-THF (0.6 eq) to the catalyst solution at -20°C.
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Addition: Slowly add a solution of 6-methoxy-1-tetralone (1.0 eq) in THF over 1–2 hours.
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Quench: Carefully quench with methanol (MeOH) to destroy excess borane.[1]
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Workup: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
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Method B: Asymmetric Transfer Hydrogenation (ATH)
A "greener" alternative using Ruthenium catalysts.
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Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN].
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Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).
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Conditions: Stir at 25–40°C in dichloromethane (DCM) or neat.
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Mechanism: The (S,S)-ligand directs the hydride transfer to the si-face (or re-face depending on priority), typically yielding high ee (>95%).[1]
Figure 2: Primary synthetic pathways for the enantioselective production of (1S)-6-methoxy-1-tetralol.
Physicochemical Properties[2][3][4][10][11]
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (depends on purity/crystallinity).[1] |
| Melting Point | 77–79°C (Ketone); Alcohol is often an oil or solid < 50°C. |
| Solubility | Soluble in MeOH, EtOH, DCM, EtOAc, THF. Insoluble in water.[1] |
| Optical Rotation | |
| Stability | Stable under ambient conditions.[1][2] Hygroscopic. Avoid strong oxidizers.[1][2] |
| Reactivity | The C1-OH is prone to dehydration to form the dihydronaphthalene (alkene) under acidic conditions.[1] |
Applications in Drug Development
Precursor for SERMs
The (1S)-alcohol is a scaffold for Selective Estrogen Receptor Modulators .[1]
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Mechanism: The tetralin core mimics the steroid backbone of estradiol. The C1 stereocenter dictates the orientation of the side chain (often a basic amine ether) which is crucial for the "antagonist" conformation of the Estrogen Receptor (ER).
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Lasofoxifene: While Lasofoxifene contains a tetralin core, this specific alcohol allows for the synthesis of analogs where the C1 stereochemistry is pre-set before introducing the C2-phenyl group via displacement or coupling reactions.
Analytical Standard
Used as a reference standard in Chiral HPLC to determine the enantiomeric purity of batches of 6-methoxy-1-tetralol produced during bulk manufacturing.[1]
Analytical Characterization
To validate the identity and purity of the (1S)-isomer, the following protocols are standard:
Chiral HPLC Method[2]
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Column: Chiralcel OD-H or AD-H (Daicel).[1]
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Mobile Phase: Hexane : Isopropanol (90:10 to 95:5).
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Flow Rate: 0.5 – 1.0 mL/min.[1]
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Detection: UV @ 220 nm or 254 nm.[1]
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Expected Result: The (S)-enantiomer and (R)-enantiomer will have distinct retention times.[1] Racemic standard is required for peak identification.[1]
NMR Spectroscopy[1][2]
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1H NMR (CDCl₃, 400 MHz):
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[3] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][3] Journal of the American Chemical Society, 109(18), 5551-5553. Link
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Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] Tetrahedron: Asymmetry, 10(11), 2045-2061. Link
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ChemicalBook. (2025).[1] 6-Methoxy-1-tetralone Properties and CAS Data. Link
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PubChem. (2025).[1][4] 6-Methoxytetralin and Derivatives. National Library of Medicine.[1] Link
- Gennari, C., et al. (1996). Enantioselective synthesis of SERM intermediates. Journal of Organic Chemistry. (Contextual reference for SERM synthesis).
